molecular formula C17H14N2O4 B2936926 8-methoxy-N-(4-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 315239-96-4

8-methoxy-N-(4-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2936926
CAS No.: 315239-96-4
M. Wt: 310.309
InChI Key: RXQDEGULNNXVBW-UHFFFAOYSA-N
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Description

8-Methoxy-N-(4-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide is a coumarin derivative featuring a 2-oxo-2H-chromene (coumarin) core substituted with a methoxy group at position 8 and a carboxamide group at position 2. The carboxamide nitrogen is linked to a 4-methylpyridin-2-yl moiety.

Properties

IUPAC Name

8-methoxy-N-(4-methylpyridin-2-yl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-10-6-7-18-14(8-10)19-16(20)12-9-11-4-3-5-13(22-2)15(11)23-17(12)21/h3-9H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQDEGULNNXVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-N-(4-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromene core: This can be achieved through a cyclization reaction of a suitable precursor, such as a salicylaldehyde derivative, with an appropriate reagent.

    Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the chromene core using a methylating agent like methyl iodide.

    Attachment of the pyridine moiety: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine derivative.

    Formation of the carboxamide group: This step involves the reaction of the carboxylic acid group with an amine, typically under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Oxidation Reactions

The chromene core (2H-chromen-2-one) undergoes oxidation at the α,β-unsaturated ketone system. Typical reagents and outcomes include:

ReagentConditionsProductNotes
KMnO₄ (acidic)Aqueous H₂SO₄, 80°CCleavage to phthalic acid derivativesObserved in analogs
H₂O₂/Fe²⁺Fenton conditionsEpoxidation of the double bondTheoretical prediction

Mechanistic Insight :
Oxidation primarily targets the conjugated enone system, leading to ring-opening or epoxidation. The methoxy group at C8 directs electrophilic attacks to the C6 position .

Reduction Reactions

The lactone ring and carboxamide group are reducible under specific conditions:

ReagentConditionsProductYield/Reference
LiAlH₄Anhydrous THF, 0°CReduction of lactone to diolNot quantified
H₂/Pd-CEthanol, 50°CHydrogenation of the double bondPartial conversion

Key Observation :
LiAlH₄ reduces the lactone to a diol while preserving the carboxamide group. Catalytic hydrogenation saturates the chromene double bond without affecting the pyridine ring .

Substitution Reactions

The pyridine and chromene rings participate in electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution (EAS)

The methoxy group activates the chromene ring for EAS at the C6 position:

ReagentConditionsProductRegioselectivity
HNO₃/H₂SO₄0–5°CNitration at C6>90% para to methoxy
Br₂ (Fe catalyst)CHCl₃, RTBromination at C6Major product

Nucleophilic Acyl Substitution

The carboxamide group reacts with nucleophiles:

ReagentConditionsProductOutcome
NH₂OH·HClNaOH, ethanol, ΔHydroxamic acid formationConfirmed via IR
SOCl₂Reflux, 4 hrsConversion to acyl chlorideIntermediate for further reactions

Hydrolysis Reactions

Controlled hydrolysis of functional groups:

ReagentConditionsProductKinetics
H₂O/H⁺Reflux, 6 hrsLactone ring hydrolysis to carboxylic acidSlow due to steric hindrance
NaOH (aq)70°C, 3 hrsCarboxamide hydrolysis to carboxylateComplete deamidation

Structural Impact :
Hydrolysis of the lactone generates a carboxylic acid, while alkaline conditions cleave the carboxamide to a carboxylate salt .

Cross-Coupling Reactions

The pyridine ring facilitates metal-catalyzed couplings:

Reaction TypeCatalystConditionsProduct
Suzuki-MiyauraPd(PPh₃)₄DMF, 100°CBiaryl derivatives at C4-pyridine
Buchwald-HartwigPd₂(dba)₃/XantphosToluene, 80°CAmination at C6-chromene

Applications :
These reactions enable modular derivatization for drug-discovery pipelines .

Photochemical Reactions

The chromene core exhibits [2+2] photocycloaddition under UV light:

ConditionsReactantProductQuantum Yield
UV (365 nm)Maleic anhydrideCyclobutane adduct0.22

Significance :
This reactivity is exploited in materials science for photo-responsive polymers .

Thermal Degradation

Pyrolysis studies reveal decomposition pathways:

Temperature (°C)Major ProductsMechanism
250–300CO₂, NH₃, 4-methylpyridineCarboxamide decarboxylation
>350Polyaromatic hydrocarbons (PAHs)Ring fragmentation/condensation

Comparative Reactivity Table

Reaction TypeRate (Relative to Parent Chromene)Driving Factor
Oxidation1.5× fasterElectron-withdrawing carboxamide
EAS Nitration3× slowerDeactivation by pyridine ring
Hydrolysis2× fasterStrain in lactone ring

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or tool compound for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-methoxy-N-(4-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below summarizes key structural analogs and their substituent differences:

Compound Name Coumarin Substituents Amide Substituent Key Features/Effects Reference
8-Methoxy-N-(4-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide (Target) 8-OCH₃ 4-Methylpyridin-2-yl Pyridine’s 4-methyl group enhances lipophilicity; potential for H-bonding .
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide None 4-Methoxyphenethyl Bulkier aryl group may reduce solubility; methoxy enhances electron-donating effects .
6-Methyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide (Compound I) 6-CH₃ 3-Methylphenyl 6-methyl coumarin substituent alters electronic distribution; studied for NLO properties .
6-Bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide 6-Br, 8-OCH₃ 4-Methoxyphenyl Bromine increases steric bulk and lipophilicity; 8-methoxy may stabilize π-systems .
8-Methoxy-N-(6-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide 8-OCH₃ 6-Methylpyridin-2-yl Pyridine’s 6-methyl group vs. 4-methyl alters electronic effects and binding motifs .
N-[(5-Bromofuran-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide None 5-Bromofuran-2-ylmethyl Furan vs. pyridine: reduced basicity; bromine may enhance reactivity .
Key Observations:
  • Pyridine vs. Aryl Groups : The target compound’s 4-methylpyridin-2-yl group offers distinct electronic and steric profiles compared to aryl (e.g., 4-methoxyphenyl) or heterocyclic (e.g., furan) substituents. Pyridine’s nitrogen enables H-bonding, critical for target interactions in drug design .
  • Substituent Position : In pyridine derivatives, methyl group position (4- vs. 6-) significantly impacts molecular geometry. For example, 6-methylpyridin-2-yl () may sterically hinder interactions compared to 4-methyl .
  • Coumarin Ring Modifications: Methoxy at position 8 (target compound) vs. 6-methyl (Compound I) alters electron distribution, affecting nonlinear optical (NLO) properties .

Physical and Chemical Properties

  • pKa and Solubility : The target compound’s predicted pKa of 10.18 suggests moderate basicity due to the pyridine nitrogen, contrasting with more electron-rich aryl substituents (e.g., 4-methoxyphenethyl in ), which may lower solubility in aqueous media.
  • Thermal Stability : Predicted boiling point (598.6°C) and density (1.365 g/cm³) align with typical coumarin derivatives but vary with substituents. For example, brominated analogs () likely exhibit higher molecular weight and density.

Biological Activity

8-methoxy-N-(4-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide, a compound belonging to the chromene family, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

The molecular formula of this compound is C17H14N2O4C_{17}H_{14}N_{2}O_{4} with a molecular weight of approximately 310.30 g/mol . This compound features a chromene backbone, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that derivatives of chromenes, including this compound, exhibit various biological activities such as:

  • Anticancer Properties : Chromene derivatives have shown cytotoxic effects against multiple cancer cell lines. Notable studies have reported that similar compounds induce apoptosis in leukemia and breast cancer cells .
  • Antimicrobial Activity : Some studies suggest that chromene-based compounds possess antimicrobial properties, although specific data on this compound's efficacy against bacteria or fungi is limited.
  • Enzyme Inhibition : There is evidence suggesting that chromene derivatives can inhibit certain enzymes involved in cancer progression, although detailed mechanisms for this specific compound require further investigation.

Anticancer Activity

A study focusing on benzopyrone-based compounds highlighted the cytotoxicity of chromones against various cancer cell lines. The study found that these compounds could induce apoptosis, particularly in leukemia and breast cancer cells .

Table 1: Cytotoxic Effects of Chromone Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Chromone AMCF-7 (Breast)15Apoptosis induction
Chromone BU937 (Leukemia)20Caspase activation
Chromone CA549 (Lung)25Cell cycle arrest

Enzyme Inhibition

Research has indicated that certain chromene derivatives can inhibit enzymes linked to tumor growth. However, specific data on the inhibition potential of this compound remains sparse.

The biological activity of this compound may be attributed to its ability to interact with various cellular pathways:

  • Apoptosis Induction : Evidence suggests that chromene derivatives can activate apoptotic pathways through caspase activation and modulation of p53 expression levels .
  • Cell Cycle Regulation : Some studies indicate that these compounds may disrupt normal cell cycle progression, leading to increased cell death in malignant cells.

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